1-tert-butyl-1H-1,2,4-triazol-5-amine

lipophilicity permeability medicinal chemistry

Researchers requiring a sterically-defined aminotriazole building block often face batch inconsistency or mis-substitution with unsubstituted analogs, leading to divergent SAR results. 1-tert-Butyl-1H-1,2,4-triazol-5-amine (CAS 1247143-86-7) provides a reliable solution: • Enhanced lipophilicity (XLogP3 0.5 vs -0.43) and reduced H-bond donors (1 vs 2) for improved membrane permeability. • Tert-butyl steric bulk enables interrogation of steric tolerance in binding pockets. • ≥95% purity ensures batch-to-batch consistency for scalable synthesis.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
CAS No. 1247143-86-7
Cat. No. B1400941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-1H-1,2,4-triazol-5-amine
CAS1247143-86-7
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=NC=N1)N
InChIInChI=1S/C6H12N4/c1-6(2,3)10-5(7)8-4-9-10/h4H,1-3H3,(H2,7,8,9)
InChIKeyCTVKXSFYBWIMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-1H-1,2,4-triazol-5-amine (CAS 1247143-86-7) – Structural Identity and Basic Physicochemical Profile for Procurement Decisions


1-tert-Butyl-1H-1,2,4-triazol-5-amine (CAS 1247143-86-7) is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with a tert-butyl group at the N1 position and a primary amine at the C5 position [1]. It belongs to the class of aminotriazoles, which are widely explored as building blocks in medicinal chemistry and agrochemical research. The tert-butyl group introduces substantial steric bulk and modulates lipophilicity compared to unsubstituted 1,2,4-triazol-5-amine [1]. Its molecular formula is C₆H₁₂N₄, and its molecular weight is 140.19 g/mol. The compound is typically supplied as a research chemical with a minimum purity specification of 95% .

Why 1-tert-Butyl-1H-1,2,4-triazol-5-amine Cannot Be Interchanged with Unsubstituted or Differently Substituted 1,2,4-Triazol-5-amines


While the 1,2,4-triazol-5-amine scaffold is common to a wide family of research compounds, the specific N1-tert-butyl substitution on 1-tert-butyl-1H-1,2,4-triazol-5-amine (CAS 1247143-86-7) confers distinct physicochemical properties that materially alter its performance in synthetic transformations and biological assays. Compared to the unsubstituted parent compound (amitrole; CAS 61-82-5), the tert-butyl group increases lipophilicity by nearly 1 log unit [1], reduces hydrogen bond donor capacity by eliminating one N–H donor [2], and introduces significant steric hindrance around the triazole ring . These differences directly influence membrane permeability, metabolic stability, and regioselectivity in downstream derivatizations. Consequently, substituting this compound with a generic “aminotriazole” or even a different N-alkyl analog (e.g., N-methyl or N-ethyl variants) will likely lead to divergent outcomes in assays or synthetic routes, underscoring the need for deliberate, compound-specific procurement.

Quantitative Differentiation of 1-tert-Butyl-1H-1,2,4-triazol-5-amine from Closest Analogs – Evidence-Based Comparator Data


Enhanced Lipophilicity: XLogP3 Comparison of 1-tert-Butyl-1H-1,2,4-triazol-5-amine vs. Unsubstituted 1H-1,2,4-Triazol-5-amine

The tert-butyl substituent on 1-tert-butyl-1H-1,2,4-triazol-5-amine markedly increases its computed lipophilicity relative to the unsubstituted 1H-1,2,4-triazol-5-amine scaffold. This difference is quantifiable using the PubChem XLogP3 descriptor [1]. The target compound exhibits an XLogP3 of 0.5, whereas the parent compound (amitrole, CAS 61-82-5) has a reported LogP of approximately -0.43 [2]. The +0.93 log unit increase indicates a substantial shift toward greater hydrophobicity, which is expected to improve passive membrane permeability and potentially alter tissue distribution in biological models [1].

lipophilicity permeability medicinal chemistry

Reduced Hydrogen Bond Donor Capacity: H-Bond Donor Count of 1-tert-Butyl-1H-1,2,4-triazol-5-amine vs. Unsubstituted Analog

Hydrogen bond donor (HBD) count is a key determinant of passive membrane permeability and oral bioavailability. 1-tert-Butyl-1H-1,2,4-triazol-5-amine possesses only one hydrogen bond donor (the exocyclic amine) [1], in contrast to the unsubstituted 1H-1,2,4-triazol-5-amine, which has two hydrogen bond donors (one exocyclic amine and one endocyclic NH) [2]. The elimination of the second HBD by N1-tert-butylation is expected to reduce desolvation penalties and improve permeability across lipid bilayers, aligning with established drug-likeness guidelines such as Lipinski's Rule of Five (≤5 HBDs) [1].

permeability drug-likeness hydrogen bonding

Increased Steric Bulk: Effect of tert-Butyl Substitution on Molecular Geometry and Potential Target Selectivity

The tert-butyl group at the N1 position introduces considerable steric bulk adjacent to the triazole ring. This steric hindrance can influence binding pocket complementarity in biological targets and can direct regioselectivity in synthetic transformations . While direct comparative biological data for this specific compound against a panel of close analogs is not available in the public domain, the steric effect is a well-established principle in medicinal chemistry. Literature on related 1,2,4-triazole derivatives indicates that bulky N1-substituents can significantly alter enzyme inhibition profiles and off-target liability [1]. For instance, in the development of factor XIIa inhibitors, aminotriazoles with tailored substituents achieved high selectivity over related serine proteases [1]. The tert-butyl group of 1-tert-butyl-1H-1,2,4-triazol-5-amine provides a starting point for achieving similar selectivity in target engagement.

steric hindrance selectivity structure-activity relationship

Commercial Purity Benchmark: Minimum Purity Specification of 95% Across Multiple Vendors

For research and industrial applications, consistent purity is a critical procurement consideration. Analysis of vendor datasheets reveals that 1-tert-butyl-1H-1,2,4-triazol-5-amine (CAS 1247143-86-7) is routinely supplied with a minimum purity specification of 95% . While not a direct head-to-head comparison, this establishes a baseline quality expectation that may exceed the purity offered for less common or custom-synthesized triazole derivatives. For investigators requiring a reliable building block with defined purity, this compound offers a verifiable quality standard that supports reproducible experimental outcomes.

purity quality control procurement

Utility as a Precursor to Potent Anticoagulant Agents: Class-Level Evidence from Acylated 1,2,4-Triazol-5-amine Derivatives

1-tert-Butyl-1H-1,2,4-triazol-5-amine serves as a versatile scaffold for the synthesis of N-acylated aminotriazoles, a class that has demonstrated potent inhibition of coagulation factor XIIa (FXIIa) and thrombin. While the specific compound has not been directly assayed, research on closely related acylated 1,2,4-triazol-5-amines has yielded FXIIa inhibitors with IC₅₀ values as low as 7 nM and thrombin inhibitors with IC₅₀ values as low as 25 nM [1]. These derivatives exhibited selectivity over other serine proteases and showed anticoagulant effects in vitro [1]. The presence of the tert-butyl group in 1-tert-butyl-1H-1,2,4-triazol-5-amine may further modulate potency and selectivity when incorporated into such acylated frameworks, making it a valuable starting material for anticoagulant lead optimization programs [2].

anticoagulant factor XIIa thrombin drug discovery

Preferred Application Scenarios for 1-tert-Butyl-1H-1,2,4-triazol-5-amine Based on Evidenced Differentiation


Medicinal Chemistry: Development of Orally Bioavailable Leads Requiring Enhanced Lipophilicity

Given its increased XLogP3 of 0.5 (vs. -0.43 for unsubstituted analog) and reduced hydrogen bond donor count (1 vs. 2), 1-tert-butyl-1H-1,2,4-triazol-5-amine is ideally suited for early-stage drug discovery programs aiming to improve membrane permeability and oral absorption [1]. The tert-butyl group provides a balance of lipophilicity and steric bulk that can be leveraged to modulate ADME properties while maintaining a tractable scaffold for further functionalization.

Anticoagulant Drug Discovery: Scaffold for Covalent FXIIa and Thrombin Inhibitors

Building on the demonstrated potency of acylated 1,2,4-triazol-5-amine derivatives (FXIIa IC₅₀ = 7 nM, thrombin IC₅₀ = 25 nM) [2], this compound can be employed as a starting material for the parallel synthesis of focused libraries targeting coagulation factors. The N1-tert-butyl group may impart selectivity advantages over unsubstituted or less bulky analogs, warranting its inclusion in structure-activity relationship (SAR) explorations.

Chemical Biology: Sterically Demanding Tool Compound Synthesis

The significant steric bulk conferred by the tert-butyl group makes this compound a valuable building block for the synthesis of probe molecules intended to interrogate binding pockets with defined steric constraints . In comparative studies, the use of this compound over less hindered analogs may reveal steric tolerance thresholds in enzyme active sites or protein-protein interaction interfaces.

Reproducible Synthetic Route Development with Defined Purity

For process chemistry groups or core facilities requiring a reliable aminotriazole intermediate, the commercial availability of this compound at ≥95% purity reduces the need for in-house purification and minimizes batch-to-batch variability. This is particularly advantageous when scaling up reactions or when consistency across multiple experimental runs is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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